

# Spectroscopic Profile of 2-(Acetyloxy)-6-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Acetyloxy)-6-methylbenzoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(acetyloxy)-6-methylbenzoic acid**, a key intermediate in various synthetic pathways. While direct experimental spectra for this specific compound are not readily available in public databases, this document compiles predicted spectroscopic values based on the analysis of its structural analogues and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(acetyloxy)-6-methylbenzoic acid**. These predictions are derived from the analysis of similar compounds and the known effects of the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-(Acetyloxy)-6-methylbenzoic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet, broad	1H	-COOH
~7.8-8.0	Doublet	1H	Ar-H
~7.2-7.4	Triplet	1H	Ar-H
~7.0-7.2	Doublet	1H	Ar-H
~2.4	Singlet	3H	Ar-CH <sub>3</sub>
~2.2	Singlet	3H	-OCOCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **2-(Acetyloxy)-6-methylbenzoic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170-175	-COOH
~168-170	-OCOCH <sub>3</sub>
~150-155	Ar-C (C-O)
~140-145	Ar-C (C-CH <sub>3</sub> )
~130-135	Ar-C (C-COOH)
~125-135	Ar-CH
~20-25	Ar-CH <sub>3</sub>
~20-22	-OCOCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Acetyloxy)-6-methylbenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
1750-1770	Strong	C=O stretch (Ester)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1610	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch (Ester and Carboxylic acid)
900-950	Broad, Medium	O-H bend (Carboxylic acid dimer)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-(Acetyloxy)-6-methylbenzoic acid** (Molecular Weight: 194.18 g/mol )

m/z	Interpretation
194	[M] <sup>+</sup> (Molecular ion)
179	[M - CH <sub>3</sub> ] <sup>+</sup>
152	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> (Loss of ketene from acetyl group)
135	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
119	[M - COOH - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

A sample of **2-(acetyloxy)-6-methylbenzoic acid** would be dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[1]  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.[1] For identifying the acidic proton of the carboxylic acid, a  $\text{D}_2\text{O}$  exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the disappearance of the broad singlet in the 10-14 ppm region is observed.[2]

## IR Spectroscopy

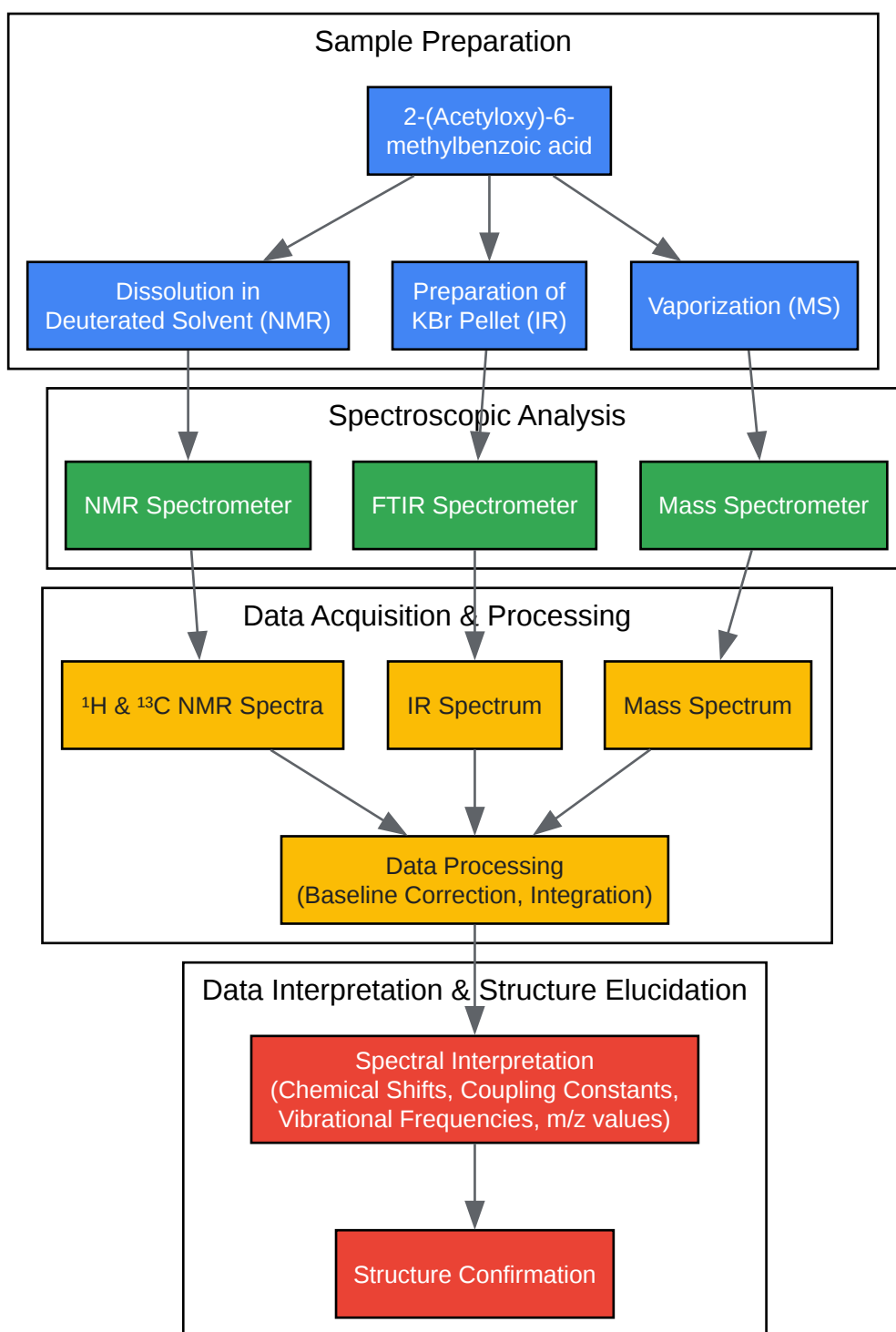
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film from a volatile solvent. The spectrum would be recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .[3] The characteristic broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature.[4][5]

## Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The fragmentation pattern, including the molecular ion peak and characteristic fragment ions, would be analyzed to confirm the molecular weight and structure of the compound.[6][7]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(acetyloxy)-6-methylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Acetyloxy)-6-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312102#spectroscopic-data-for-2-acetyloxy-6-methylbenzoic-acid-nmr-ir-ms]

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